molecular formula C11H10N2O3 B1308511 Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate CAS No. 37384-62-6

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Cat. No. B1308511
CAS RN: 37384-62-6
M. Wt: 218.21 g/mol
InChI Key: HPUMZVCZZDZNTC-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound that is part of a broader class of heterocyclic compounds containing the 1,2,4-oxadiazole ring. This particular compound has been studied for its potential in various chemical reactions and its structural characteristics have been analyzed through different methods such as X-ray crystallography.

Synthesis Analysis

The synthesis of related compounds often involves the annulation method or cyclocondensation reactions. For instance, the synthesis of a pyrazole derivative was achieved through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound, was an intermediate step in a reaction involving 3-amino-4-benzoylfurazan and potassium ethoxide . These methods highlight the versatility of ethyl carboxylate derivatives in synthesizing a wide range of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using single-crystal X-ray diffraction studies. For example, the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide was determined to be triclinic with specific space group parameters . The stability of the crystal structure can be attributed to intermolecular interactions such as hydrogen bonding and π-π stacking interactions, as observed in the pyrazole derivative .

Chemical Reactions Analysis

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate and its derivatives undergo various chemical reactions. Photolysis of a related compound, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, in different solvents led to products suggesting competing photolytic pathways, including reversible photoisomerisation and loss of carbon dioxide . Another study showed that photolysis in acetonitrile produced a carbene that could be captured by various nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallographic analysis provides insights into the density, molecular weight, and spatial arrangement of the atoms within the crystal lattice . Spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis are used to characterize the compounds further and confirm their identities . Theoretical calculations, including DFT, can be used to predict properties such as HOMO/LUMO energies and to compare with experimental data for validation .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate has been utilized in the synthesis of novel oxadiazole derivatives, such as 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and its thione analogue. These compounds were characterized using various spectroscopic methods, and their vibrational frequencies were studied in different solvents (Kara et al., 2021).

Building Block in Medicinal Chemistry

  • Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is considered a versatile building block in medicinal chemistry. It can be modified by replacing its functional groups with various nucleophiles, leading to the formation of bifunctional oxadiazole derivatives for integration into biologically relevant molecules (Jakopin, 2018).

Antibacterial and Antifungal Properties

  • A series of pyrazolyl-1,2,4-oxadiazole derivatives synthesized from ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate were screened for their antibacterial and antifungal activities, showing promising results against various bacterial and fungal strains (Kulkarni et al., 2021).

Safety And Hazards

The safety information for Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302+H312+H332; H315;H319;H335 .

Future Directions

The future directions for Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate and similar compounds involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The resistance to antibiotics has necessitated the development of new chemical entities to act against resistant microorganisms .

properties

IUPAC Name

ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)9-12-10(16-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUMZVCZZDZNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401661
Record name Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

CAS RN

37384-62-6
Record name Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzoyl chloride (0.219 mL; 1.89 mmol) was added to a mixture of ethyl 2-amino-2-(hydroxyimino)acetate (0.250 g; 1.89 mmol) and N,N diisopropylethylamine (0.527 mL; 3.03 mmol) in dichloromethane (18 mL) at −15° C. The reaction mixture was stirred at room temperature overnight and poured into a mixture of ice and water. The aqueous layer was extracted with dichloromethane, and the combined organic extracts were dried and concentrated under reduced pressure. The residue was refluxed in a sealed tube with pyridine (6 mL) for 20 hours and concentrated under reduced pressure. The crude material was purified by flash chromatography on silica (eluent 20 to 100% ethyl acetate in heptane) to yield 0.239 (60%) of ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate as a yellow solid.
Quantity
0.219 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.527 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Jäger, C Laggner, K Mereiter, W Holzer - Tetrahedron, 2002 - Elsevier
The reaction of N-(3,4-dichlorophenethyl)-N-methylamine (1) with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole (2) was investigated. Employment of an equimolar amount of 1 and 2 in the …
Number of citations: 1 www.sciencedirect.com
I Pibiri, R Melfi, M Tutone, A Di Leonardo… - International Journal of …, 2020 - mdpi.com
Cystic fibrosis (CF) patients develop a severe form of the disease when the cystic fibrosis transmembrane conductance regulator (CFTR) gene is affected by nonsense mutations. …
Number of citations: 12 www.mdpi.com
J Senger, J Melesina, M Marek, C Romier… - Journal of medicinal …, 2016 - ACS Publications
Histone deacetylase 6 (HDAC6) catalyzes the removal of an acetyl group from lysine residues of several non-histone proteins. Here we report the preparation of thiazole-, oxazole-, and …
Number of citations: 116 pubs.acs.org
PD Parker - 2019 - search.proquest.com
Nature provides an abundance of unique compounds containing an extensive variety of both structural diversity and function. Oftentimes, this biological function inspires their total …
Number of citations: 2 search.proquest.com
PD Parker, JG Pierce - Synthesis, 2016 - thieme-connect.com
An oxidative cyclization of amidoximes to form 1,2,4-oxadiazoles, mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is described. A range of alkyl, aryl, and heteroaryl …
Number of citations: 17 www.thieme-connect.com

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